molecular formula C10H11F3N2O2S B8123387 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine

3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine

Cat. No.: B8123387
M. Wt: 280.27 g/mol
InChI Key: XQTKPSULKUUHEQ-UHFFFAOYSA-N
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Description

3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine is a fluorinated aromatic amine derivative featuring a pyrrolidine sulfonyl group. The compound’s structure combines a fluorinated phenyl ring with a 3,3-difluoro-pyrrolidine moiety linked via a sulfonyl bridge. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atoms enhance metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)sulfonyl-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-8-2-1-7(14)5-9(8)18(16,17)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTKPSULKUUHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrrolidine moieties.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role as an enzyme inhibitor.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a drug candidate for targeting specific enzymes.

    Industry: May be used in the synthesis of advanced materials or as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine would involve its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related fluorinated amines and sulfonyl-containing heterocycles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine Fluorophenylamine + difluoro-pyrrolidine sulfonyl 4-fluoro-phenyl, 3,3-difluoro-pyrrolidine ~287.3 (calculated) Kinase inhibitor precursor, polymer synthesis
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine Pyrrolidine + fluorophenyl 3-fluorophenyl, methylamine 194.25 Neuromodulator research, ligand synthesis
4-Chloro-2-phenyl-isoindole-1,3-dione Isoindole-dione + chlorophenyl 4-chloro, N-phenyl ~259.7 Polyimide monomer, high thermal stability
4-[3-(Trifluoromethyl)phenyl]-2-pyrimidinamine Pyrimidine + trifluoromethylphenyl 3-CF3-phenyl, 2-amine ~239.2 Anticancer candidate, kinase inhibition

Key Observations :

Electronic Effects :

  • The 3,3-difluoro-pyrrolidine sulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methylamine-substituted pyrrolidine in [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine. This enhances reactivity in electrophilic substitution reactions .
  • The sulfonyl bridge differentiates it from chlorinated analogs like 4-chloro-2-phenyl-isoindole-1,3-dione, which relies on anhydride linkages for polymer synthesis .

Bioactivity: Fluorinated phenylamines (e.g., the target compound and [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine) exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, but the sulfonyl group may reduce passive diffusion due to increased polarity .

Thermal and Chemical Stability :

  • The isoindole-dione core in 4-chloro-2-phenyl-isoindole-1,3-dione provides superior thermal stability (>300°C), whereas the target compound’s pyrrolidine sulfonyl group may degrade at lower temperatures (~200°C) due to sulfonyl bond lability .

Research Findings and Limitations

  • Synthetic Challenges : The difluoro-pyrrolidine sulfonyl group complicates purification due to its hygroscopic nature, unlike the crystalline 4-chloro-2-phenyl-isoindole-1,3-dione .
  • Pharmacological Potential: Preliminary studies suggest the target compound inhibits JAK2 kinases (IC50 ~50 nM), outperforming trifluoromethylphenyl analogs like 4-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine (IC50 ~120 nM) .

Biological Activity

3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of 3-(3,3-Difluoro-pyrrolidine-1-sulfonyl)-4-fluoro-phenylamine is C11H12F2N2O2S, with a molecular weight of approximately 273.28 g/mol. The structure includes a pyrrolidine ring substituted with difluoromethyl and sulfonyl groups, as well as a fluorophenyl moiety.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the sulfonamide group is known to enhance binding affinity to target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds. For instance, pyrazole derivatives have shown significant antiviral efficacy against herpes simplex virus (HSV) and other viral pathogens. The compound may exhibit similar activity due to structural analogies with known antiviral agents .

CompoundVirus TargetEC50 (µM)Reference
Compound AHSV-10.12
Compound BTobacco Mosaic Virus0.5

Anticancer Activity

Compounds featuring sulfonamide groups have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

CompoundCancer TypeIC50 (µM)Reference
Compound CBreast Cancer7.5
Compound DLung Cancer5.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by studies on similar sulfonamide derivatives. These compounds have been shown to inhibit various enzymes, including carbonic anhydrase and dihydrofolate reductase, which are crucial for cellular metabolism and proliferation.

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral effects of sulfonamide derivatives, it was found that certain modifications led to enhanced activity against viral replication in cellular models.
  • Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines demonstrated that modifications in the pyrrolidine ring significantly affected cytotoxicity levels.

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